Methyl 2-methoxy-1-naphthoate
Overview
Description
Methyl 2-methoxy-1-naphthoate is an organic aromatic ester with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . It is characterized by its structure, which includes a naphthalene ring substituted with a methoxy group at the second position and a methyl ester group at the first position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Scientific Research Applications
Methyl 2-methoxy-1-naphthoate has several applications in scientific research:
Mechanism of Action
Target of Action
Methyl 2-methoxy-1-naphthoate is an organic aromatic ester
Mode of Action
It has been observed that in the presence of methanol and uv radiation, this compound affords methanol adducts and a cage compound . This suggests that it may interact with its targets through a photochemical reaction.
Biochemical Pathways
The formation of methanol adducts and a cage compound in the presence of uv radiation suggests that it may be involved in photochemical reactions .
Result of Action
The formation of methanol adducts and a cage compound in the presence of uv radiation suggests that it may induce structural changes in its targets .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of methanol and UV radiation . These factors may enhance its reactivity and potentially its efficacy.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methoxy-1-naphthoate can be synthesized through the esterification of 2-methoxy-1-naphthoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then cooled, and the product is extracted and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems for temperature control and product separation ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methoxy-1-naphthoate undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Hydrobromic acid in acetic acid.
Major Products Formed:
Oxidation: 2-methoxy-1-naphthoic acid.
Reduction: 2-methoxy-1-naphthylmethanol.
Substitution: 2-bromo-1-naphthoate.
Comparison with Similar Compounds
Methyl 1-methoxy-2-naphthoate: Another aromatic ester with a similar structure but different substitution pattern.
2-Methoxy-1-naphthoic acid: The carboxylic acid counterpart of methyl 2-methoxy-1-naphthoate.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group at the second position and the ester group at the first position allows for selective reactions and applications in various fields .
Properties
IUPAC Name |
methyl 2-methoxynaphthalene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-11-8-7-9-5-3-4-6-10(9)12(11)13(14)16-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXGQHHFVPQVAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345376 | |
Record name | Methyl 2-methoxy-1-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13343-92-5 | |
Record name | Methyl 2-methoxy-1-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when methyl 2-methoxy-1-naphthoate is exposed to UV light in the presence of methanol?
A1: When irradiated with UV light in a methanol solution, this compound undergoes a photochemical reaction yielding three main products:
- Two methanol adducts (3) and (4): These adducts are formed through the addition of methanol to the photo-dimer, with variations in the specific site of attachment. Interestingly, these adducts, with the exception of (4c), are susceptible to acid hydrolysis, resulting in the formation of ketones (5b), (6a), and (6b). []
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